2-Tert-butyl-1,3-benzothiazol-4-amine
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Overview
Description
2-Tert-butyl-1,3-benzothiazol-4-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-benzothiazol-4-amine typically involves the cyclization of 2-aminobenzenethiol with appropriate tert-butyl-substituted reagents. One common method includes the reaction of 2-aminobenzenethiol with tert-butyl isocyanide under acidic conditions to form the desired benzothiazole ring . Another approach involves the use of tert-butyl-substituted aldehydes or ketones in the presence of a catalyst to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated, nitrated benzothiazoles
Scientific Research Applications
2-Tert-butyl-1,3-benzothiazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
2-Substituted Benzothiazoles: Exhibit a wide range of pharmacological activities and are used in various therapeutic applications.
Uniqueness
2-Tert-butyl-1,3-benzothiazol-4-amine stands out due to its unique tert-butyl substitution, which can enhance its stability and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C11H14N2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-tert-butyl-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h4-6H,12H2,1-3H3 |
InChI Key |
ORJDXXQBSURYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CC=C2S1)N |
Origin of Product |
United States |
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